

2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Cat. No.:	B1586900

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characterization of **2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile**

Introduction

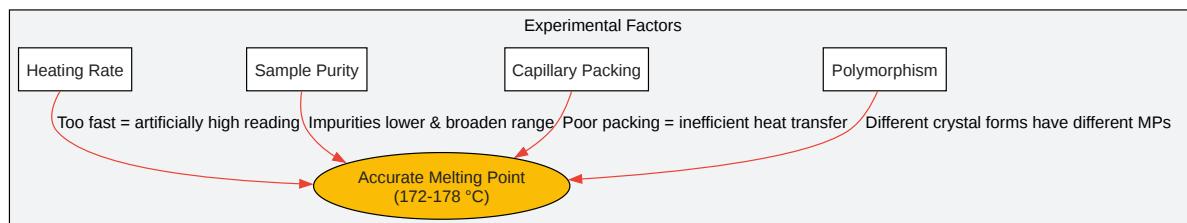
2-Chloro-6-(4-fluorophenyl)nicotinonitrile is a substituted pyridine derivative that serves as a crucial intermediate and building block in medicinal chemistry and material science. Its structural features, including the reactive chloro, cyano, and fluorophenyl moieties, make it a versatile synthon for the development of novel compounds. This guide provides an in-depth analysis of its core physicochemical properties, with a primary focus on its melting point—a critical parameter for identity, purity, and quality control in research and development settings. We will explore the theoretical underpinnings and provide a detailed, field-proven protocol for its accurate determination.

Physicochemical Properties Summary

A compound's identity and purity are established through a combination of its physical and chemical data. The following table summarizes the key properties of **2-Chloro-6-(4-fluorophenyl)nicotinonitrile**.

Property	Value	Source(s)
IUPAC Name	2-chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile	[1]
Synonyms	2-Chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile, 2-chloro-3-cyano-6-(4-fluorophenyl)pyridine	[1] [2]
CAS Number	31776-83-7	[1] [2] [3]
Molecular Formula	C ₁₂ H ₆ ClFN ₂	[1] [2] [3]
Molecular Weight	232.64 g/mol	[1] [2]
Appearance	Yellow amorphous powder; White to off-white solid	[2] [4]
Melting Point	172-178 °C	[2]
Solubility	Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform. [4]	

Melting Point Determination: A Methodological Deep Dive


The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It is not merely a number but a range over which the solid-to-liquid phase transition occurs. For a pure substance, this transition is sharp and well-defined. The observed range of 172-178 °C for **2-Chloro-6-(4-fluorophenyl)nicotinonitrile** is indicative of a technical-grade material, where the breadth of the range can suggest the presence of minor impurities.

The Principle of Melting Point Depression

The presence of even small amounts of impurities disrupts the crystal lattice of a solid. This disruption requires less energy to overcome the intermolecular forces holding the lattice together, resulting in a lower and broader melting range compared to the pure substance. This principle is the cornerstone of using melting point analysis as a rapid and effective tool for purity assessment.

Factors Influencing Melting Point Determination

Accurate and reproducible melting point determination requires controlling several experimental variables. The diagram below illustrates the key factors that can influence the outcome.

[Click to download full resolution via product page](#)

Caption: Key factors influencing melting point measurement.

Standard Operating Protocol for Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus.

I. Instrument Calibration & Preparation

- Rationale:** Instrument accuracy is paramount. Calibration ensures the temperature displayed by the apparatus corresponds to the true temperature.

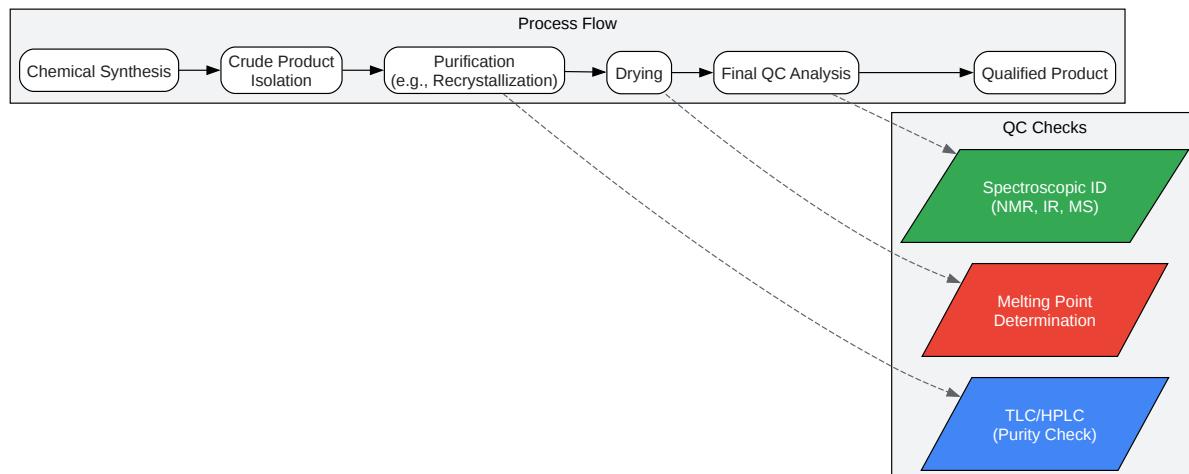
- Procedure:
 - Select at least two certified melting point standards that bracket the expected melting point of the sample (e.g., Benzoin, m.p. 135-137°C, and Caffeine, m.p. 235-238°C).
 - Determine the melting point of each standard using the procedure below.
 - If the observed values deviate from the certified ranges, create a calibration curve or apply a correction factor to all subsequent measurements.

II. Sample Preparation

- Rationale: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer.
- Procedure:
 - Place a small amount of **2-Chloro-6-(4-fluorophenyl)nicotinonitrile** onto a clean, dry watch glass.
 - If the sample consists of large crystals, gently crush it into a fine powder using a spatula.
 - Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

III. Capillary Tube Loading

- Rationale: A properly packed capillary tube is critical for accurate results.
- Procedure:
 - Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
 - Invert the tube and gently tap the sealed end on a hard surface, or drop it down a long glass tube, to tightly pack the sample into the bottom.
 - The final packed sample height should be 2-3 mm.


IV. Measurement

- Rationale: The heating rate must be slow near the melting point to allow the sample and the thermometer to be in thermal equilibrium.
- Procedure:
 - Insert the packed capillary tube into the heating block of the apparatus.
 - Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., ~155 °C).
 - Once this temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute.
 - Record the temperature at which the first drop of liquid appears (T1).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (T2).
 - The melting range is reported as T1 - T2. For this compound, a typical result would be in the range of 172-178 °C.[\[2\]](#)

Synthesis and Quality Control Workflow

The quality of **2-Chloro-6-(4-fluorophenyl)nicotinonitrile** is intrinsically linked to its synthesis and subsequent purification. While specific synthesis routes can vary, they often involve multi-step reactions where the formation of the substituted nicotinonitrile core is a key transformation. Chlorinating agents like phosphorus oxychloride and phosphorus pentachloride are commonly used in the synthesis of related chloro-substituted nitriles.[\[5\]](#)

The following workflow illustrates a typical process from synthesis to final product validation, highlighting the critical role of melting point analysis.

[Click to download full resolution via product page](#)

Caption: A typical workflow for synthesis and quality control.

Applications in Research & Drug Development

Substituted nicotinonitriles are prevalent scaffolds in modern pharmacology. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be metabolically stable, making it a valuable pharmacophore in drug design.[6]

- Medicinal Chemistry: **2-Chloro-6-(4-fluorophenyl)nicotinonitrile** is a key intermediate for creating more complex molecules. The chlorine at the 2-position is susceptible to

nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

- Fluorescent Probes: The conjugated aromatic system gives this molecule inherent fluorescent properties, which can be further developed and tuned for use as fluorescent probes in cellular imaging applications.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Chloro-6-(4-fluorophenyl)nicotinonitrile**.

- GHS Hazard Statements:
 - Harmful if swallowed (H302).[1]
 - Causes skin irritation (H315).[1]
 - Causes serious eye irritation (H319).[1]
 - May cause respiratory irritation (H335).[1]
- Handling Recommendations:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Store in a cool, dry place away from incompatible materials, in a tightly sealed container to prevent moisture absorption.[4]

Conclusion

The melting point of **2-Chloro-6-(4-fluorophenyl)nicotinonitrile**, reported as 172-178 °C, is a fundamental parameter that underpins its use in scientific research.[2] Its determination is not a trivial exercise but a critical quality control step that provides immediate insight into the purity and identity of the material. By adhering to a rigorous, well-calibrated methodology, researchers

can ensure the reliability of their starting materials, which is the foundation of reproducible and trustworthy scientific outcomes.

References

- **2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile.** Methylamine Supplier. [Link]
- **2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734.** PubChem. [Link]
- Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]
- **2-chloro-6-(4-fluorophenyl)nicotinonitrile.** weifang yangxu group co.,ltd. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-CHLORO-6-(4-FLUOROPHENYL)NICOTINONITRILE, CasNo.31776-83-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile melting point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586900#2-chloro-6-4-fluorophenyl-nicotinonitrile-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com